4-Chloro-3-(trifluoromethoxy)phenylboronic acid
Overview
Description
“4-Chloro-3-(trifluoromethoxy)phenylboronic acid” is a chemical compound that is commonly used in the synthesis of biologically active compounds . It has a molecular formula of CHBClFO and an average mass of 224.373 Da .
Synthesis Analysis
This compound is often used as a reactant in various chemical reactions. For instance, it is involved in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain . It is also used in the synthesis of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(trifluoromethoxy)phenylboronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a trifluoromethoxy group .
Chemical Reactions Analysis
“4-Chloro-3-(trifluoromethoxy)phenylboronic acid” is involved in various chemical reactions. For instance, it is used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3-(trifluoromethoxy)phenylboronic acid” include a molecular weight of 240.37 , a melting point of 123-127 °C , and a molecular formula of C7H6BF3O3 .
Scientific Research Applications
Catalytic Applications and Synthesis
Catalytic Dehydrative Condensation : A study by Wang, Lu, and Ishihara (2018) highlights the use of 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This process is crucial for α-dipeptide synthesis, indicating the potential utility of similar boronic acids in peptide bond formation Wang, Lu, & Ishihara, 2018.
Nickel(0)-Catalyzed Cross-Coupling : Saito, Sakai, and Miyaura (1996) describe a nickel(0)-catalyzed cross-coupling reaction of chloroarenes with phenylboronic acids to yield biaryls. This method showcases the role of boronic acids in facilitating cross-coupling reactions, a cornerstone technique in organic synthesis Saito, Sakai, & Miyaura, 1996.
Material Science and Polymer Chemistry
- Preparation of Hyperbranched Copolymers : Tanaka et al. (2001) conducted a study on the Pd-catalyzed coupling of tris(4-bromophenyl)amine and benzene-1,4-diboronic acid, leading to a hyperbranched conjugated copolymer. This copolymer exhibits unique solubility and electrochemical properties, underscoring the significance of boronic acids in polymer chemistry Tanaka et al., 2001.
Safety And Hazards
properties
IUPAC Name |
[4-chloro-3-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-5-2-1-4(8(13)14)3-6(5)15-7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIWEYMDQDWLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
902757-07-7 | |
Record name | [4-chloro-3-(trifluoromethoxy)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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